molecular formula C16H18N2O5S2 B2615875 Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate CAS No. 922486-08-6

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate

Cat. No.: B2615875
CAS No.: 922486-08-6
M. Wt: 382.45
InChI Key: ISLXQDFTFJCOKF-UHFFFAOYSA-N
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Description

  • The thiazole derivative is then esterified using ethyl chloroformate in the presence of a base like triethylamine.
  • Sulfonylation:

    • The benzylsulfonyl group is introduced via sulfonylation of the thiazole ester using benzylsulfonyl chloride and a base such as pyridine.
  • Amidation:

    • The final step involves amidation with 3-aminopropanoic acid under coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzylsulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Reduction: Reduction can occur at the amide or sulfonyl groups using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Substitution: Nucleophilic substitution reactions can take place at the thiazole ring, especially at the 2-position, using nucleophiles like amines or thiols.

    Common Reagents and Conditions:

      Oxidation: m-CPBA in dichloromethane at room temperature.

      Reduction: LiAlH4 in dry ether under reflux.

      Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Corresponding amines or alcohols.

      Substitution: Thiazole derivatives with various functional groups at the 2-position.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    • Formation of the Thiazole Ring:

      • Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under basic conditions.
      • Example: Reacting 2-bromoacetophenone with thiourea in ethanol under reflux conditions to yield 2-phenylthiazole.

    Scientific Research Applications

      Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

      Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

      Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

      Industry: Potential use in the development of new materials with specific electronic or optical properties.

    Comparison with Similar Compounds

    • Ethyl 2-(3-(phenylsulfonyl)propanamido)thiazole-4-carboxylate
    • Ethyl 2-(3-(methylsulfonyl)propanamido)thiazole-4-carboxylate
    • Ethyl 2-(3-(p-tolylsulfonyl)propanamido)thiazole-4-carboxylate

    Comparison:

    • Uniqueness: The benzylsulfonyl group in Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate provides a unique steric and electronic environment, potentially leading to different biological activities compared to its analogs.
    • Activity: The presence of the benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

    Properties

    IUPAC Name

    ethyl 2-(3-benzylsulfonylpropanoylamino)-1,3-thiazole-4-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-10-24-16(17-13)18-14(19)8-9-25(21,22)11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ISLXQDFTFJCOKF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H18N2O5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    382.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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